2,4,6-Trichlorophenyl Formate

Organic Synthesis Palladium Catalysis Carbonylation

Eliminate CO gas cylinders from Pd-catalyzed carbonylation. 2,4,6-Trichlorophenyl formate (TCPF) is a crystalline CO surrogate that undergoes room-temperature decarbonylation with NEt₃, enabling external-CO-free reactions at near-stoichiometric efficiency (1.2-1.5 eq). • Achieve 93%+ yields in one-pot amide/ester synthesis without gas-handling infrastructure. • Compatible with continuous-flow reactors for safer, scalable multi-gram production. • Reduces reagent consumption vs. less reactive aryl formates (3-5 eq), lowering cost per synthesis.

Molecular Formula C7H3Cl3O2
Molecular Weight 225.5 g/mol
CAS No. 4525-65-9
Cat. No. B1422643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenyl Formate
CAS4525-65-9
Molecular FormulaC7H3Cl3O2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC=O)Cl)Cl
InChIInChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H
InChIKeyYSUDXADDVAYVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorophenyl Formate: Product Characterization


2,4,6-Trichlorophenyl formate (CAS 4525-65-9; molecular formula C₇H₃Cl₃O₂; molecular weight 225.45 g/mol) is a crystalline aryl formate classified as a formic acid derivative and serves as a carbon monoxide (CO) surrogate in synthetic organic chemistry [1]. It exists as a white to almost white powder or crystal with a melting point of 81–85 °C and is soluble in organic solvents such as toluene, THF, and DMF [2][3]. The compound is typically supplied at >97.0% purity (HPLC) and functions primarily in palladium-catalyzed carbonylation reactions, where it undergoes base-mediated decarbonylation to release CO in situ .

2,4,6-Trichlorophenyl Formate: Risks of Generic Substitution


Aryl formates are not functionally interchangeable in carbonylation chemistry. The rate and efficiency of CO generation vary markedly with the electronic character of the phenolic leaving group. Unsubstituted phenyl formate requires elevated temperatures or stronger bases to decarbonylate, whereas the strongly electron-withdrawing 2,4,6-trichloro substitution pattern in 2,4,6-trichlorophenyl formate activates the formate ester toward facile base-mediated elimination at room temperature [1][2]. This differential reactivity translates directly into stoichiometric efficiency: less reactive aryl formates typically require substantial excess (3–5 equivalents) to drive carbonylation to completion, whereas the enhanced electrophilicity of 2,4,6-trichlorophenyl formate enables near-stoichiometric usage (1.2–1.5 equivalents) [3]. Substituting a less reactive aryl formate without adjusting reaction parameters may result in incomplete conversion, reduced yields, or the need for re-optimization of reaction conditions—introducing unnecessary experimental variability in method development or production workflows.

2,4,6-Trichlorophenyl Formate: Comparative Performance Evidence


Decarbonylation Reactivity vs. Phenyl Formate

2,4,6-Trichlorophenyl formate undergoes decarbonylation with triethylamine (NEt₃) rapidly at room temperature, whereas phenyl formate requires more forcing conditions or stronger bases to generate CO [1][2]. This reactivity difference is attributed to the electron-withdrawing trichloro substitution pattern on the phenolic ring, which increases the electrophilicity of the formate carbonyl and facilitates elimination [1]. The enhanced reactivity enables external-CO-free Pd-catalyzed carbonylation at ambient temperature, a condition under which phenyl formate exhibits negligible CO release [2].

Organic Synthesis Palladium Catalysis Carbonylation

Stoichiometric Efficiency vs. Aryl Formates

The high reactivity of 2,4,6-trichlorophenyl formate enables carbonylation using near-stoichiometric quantities (1.2–1.5 equivalents) relative to the limiting substrate [1]. In contrast, less reactive aryl formates such as unsubstituted phenyl formate typically require a significant excess (3–5 equivalents) to achieve comparable conversion [1][2]. This reduction in reagent stoichiometry directly lowers material costs and simplifies post-reaction purification by minimizing residual reagent and byproduct mass.

Synthetic Methodology Reagent Efficiency Process Chemistry

Hydroformylation Performance vs. N-Formylsaccharin

In a 2023 study of Pd-catalyzed regioselective hydroformylation of olefins using formic acid derivatives as CO sources, both 2,4,6-trichlorophenyl formate and N-formylsaccharin were evaluated as effective CO surrogates [1]. Under optimized conditions, the use of 2,4,6-trichlorophenyl formate alongside formic acid produced linear aldehydes in yields up to 83% with a linear-to-branched (l/b) regioselectivity exceeding 20:1 [1][2]. This performance was comparable to that achieved with N-formylsaccharin under identical conditions, confirming that 2,4,6-trichlorophenyl formate is a functionally equivalent alternative for this transformation.

Hydroformylation Aldehyde Synthesis Regioselectivity

Amide Formation via Carbonylation-Aminolysis

A TCI practical example demonstrates the utility of 2,4,6-trichlorophenyl formate in a two-step sequence: first, Pd-catalyzed carbonylation of 2-iodofluorene (1.71 mmol) with 2,4,6-trichlorophenyl formate (2.57 mmol, 1.5 eq) afforded the intermediate 2,4,6-trichlorophenyl ester in 69% isolated yield . Subsequent treatment with morpholine in the presence of DMAP cleanly converted the activated ester to the corresponding morpholino amide in 93% yield . This two-step overall yield of 64% illustrates the reagent's effectiveness in generating carbonyl-containing products without requiring direct handling of CO gas.

Amide Synthesis Carbonylation Nucleophilic Substitution

Continuous-Flow Carbonylation Compatibility

2,4,6-Trichlorophenyl formate has been successfully deployed as a CO surrogate in continuous-flow carbonylation reactions, demonstrating compatibility with process intensification strategies [1][2]. The use of this reagent in flow reportedly expands the substrate scope to include activated chlorides and nitrogen heterocycles, while enabling selective ester introduction in dihalo-derivatives [2]. The crystalline, non-gaseous nature of the reagent eliminates the need for specialized gas-handling equipment and high-pressure safety infrastructure typically required for gaseous CO, thereby simplifying reactor design and operational safety protocols.

Flow Chemistry Process Intensification Scale-up

Storage Stability vs. Gaseous CO

2,4,6-Trichlorophenyl formate is a room-temperature-stable crystalline solid with a recommended storage temperature of <15 °C in a cool, dark place, exhibiting no special handling requirements beyond standard chemical hygiene practices [1]. By contrast, gaseous carbon monoxide requires high-pressure cylinders, specialized regulators, CO detectors, and stringent ventilation controls due to its acute toxicity and flammability [2]. This difference in physical state and hazard profile translates into measurable reductions in infrastructure cost, safety training burden, and regulatory compliance overhead for laboratories and manufacturing facilities.

Reagent Storage Laboratory Safety Procurement

2,4,6-Trichlorophenyl Formate: Application Scenarios


CO-Free Synthesis of Aryl/Alkenyl Carboxylic Acid Derivatives

For medicinal chemistry laboratories synthesizing libraries of aryl esters, thioesters, or amides, 2,4,6-trichlorophenyl formate enables Pd-catalyzed carbonylation without the need for CO gas cylinders or high-pressure equipment. The room-temperature decarbonylation with NEt₃ (directly compared to phenyl formate's requirement for heating) [1] permits carbonylation of thermally sensitive substrates. The near-stoichiometric usage (1.2–1.5 eq) relative to less reactive aryl formates (3–5 eq) [2] reduces reagent consumption per reaction, lowering cost per compound synthesized. The obtained 2,4,6-trichlorophenyl esters are activated toward nucleophilic substitution, allowing one-pot conversion to diverse carboxylic acid derivatives with high yields (e.g., 93% yield in morpholino amide formation) .

Scale-up via Continuous-Flow Carbonylation

Process chemists seeking to implement carbonylative transformations at multi-gram to kilogram scale benefit from 2,4,6-trichlorophenyl formate's compatibility with continuous-flow reactors [3]. The crystalline reagent eliminates the need for gas-liquid mass transfer optimization inherent to gaseous CO reactions, simplifying reactor design and enabling safer operation. Flow protocols using this reagent have demonstrated expanded substrate scope to include activated chlorides and nitrogen heterocycles, with selective mono-functionalization of dihalo-derivatives [3]. The ability to use near-stoichiometric quantities [2] further enhances process mass efficiency and reduces waste stream complexity—key metrics for environmentally sustainable manufacturing.

Regioselective Hydroformylation to Linear Aldehydes

Investigators pursuing Pd-catalyzed regioselective hydroformylation of olefins can select 2,4,6-trichlorophenyl formate as a functionally equivalent CO surrogate to N-formylsaccharin, achieving linear aldehydes in up to 83% yield with >20:1 linear-to-branched selectivity under external-CO-free and H₂-free conditions [4]. This evidence establishes that procurement decisions between these two crystalline CO surrogates can be based on factors such as vendor availability, pricing, or personal preference without sacrificing reaction performance. The operational simplicity of the protocol—requiring only standard glassware and no specialized gas-handling infrastructure [4]—makes this methodology accessible to a broad range of synthetic laboratories.

Carbonylation Without CO Gas Infrastructure

Laboratories lacking dedicated CO gas lines, fume hoods rated for toxic gas use, or CO detection systems can nevertheless perform carbonylation chemistry using 2,4,6-trichlorophenyl formate. The reagent's classification as a crystalline solid with room-temperature storage stability [5] eliminates the safety risks, regulatory burden, and capital expenditure associated with compressed CO gas cylinders [6]. This differential safety profile is particularly valuable for academic teaching laboratories, core facilities, and small-to-medium enterprises where investment in gas-handling infrastructure is prohibitive. The reagent enables these laboratories to expand their synthetic capabilities into carbonylative transformations that would otherwise be inaccessible.

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